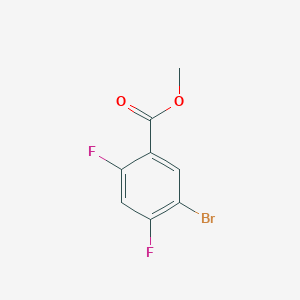

Methyl 5-bromo-2,4-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISCYVLBJDKXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Key Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide to Methyl 5-bromo-2,4-difluorobenzoate

This compound is a halogenated aromatic ester that has emerged as a critical building block in the field of drug discovery and development. Its strategic placement of fluorine and bromine atoms on the benzene ring provides a unique combination of properties and reactivity, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The two fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, while the bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its core reactivity, providing researchers and scientists with the technical insights required for its effective application.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 351325-31-0 | [2][3][4] |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][3][5] |

| Molecular Weight | 251.02 g/mol | [2][3] |

| Predicted Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.7 ± 0.1 g/cm³ | [3] |

| Predicted Flash Point | 104.0 ± 27.3 °C | [3] |

| Storage Temperature | 2-8°C | [5] |

| InChI Key | QISCYVLBJDKXOZ-UHFFFAOYSA-N | [5][6] |

Part 2: Synthesis Protocol

The most common and direct synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) is a well-established and efficient method for this transformation, as it reacts with the methanol solvent to form HCl in situ, which catalyzes the reaction, and sulfur dioxide and HCl as gaseous byproducts, which drive the equilibrium towards the product.

Protocol: Esterification of 5-Bromo-2,4-difluorobenzoic Acid[2]

This protocol is adapted from a documented synthesis procedure with a reported yield of 62.3%.[2]

Materials:

-

5-bromo-2,4-difluorobenzoic acid (1.0 eq)

-

Methanol (MeOH) (approx. 5 mL per 1 mmol of acid)

-

Thionyl chloride (SOCl₂) (4.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2,4-difluorobenzoic acid (e.g., 400 mg, 1.688 mmol) in methanol (8.44 mL).[2]

-

Carefully add thionyl chloride (0.493 mL, 6.75 mmol) to the solution. The addition is exothermic and will generate HCl gas. This step should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to 65°C and stir for 1 hour.[2]

-

After cooling to room temperature, pour the reaction mixture into approximately 50 mL of ice-water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[2]

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine). This step helps to remove residual water and methanol from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purify the residue by flash column chromatography using silica gel with hexanes as the eluent to yield the final product, this compound, as a pure compound.[2]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This bond is an ideal precursor for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex biaryl and heteroaryl scaffolds prevalent in modern pharmaceuticals.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming a new carbon-carbon bond between the bromine-bearing carbon of the benzoate and an organoboron species (e.g., a boronic acid or ester).[7][9] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7][8]

The choice of catalyst, ligand, and base is critical for a successful transformation.

-

Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle.

-

Ligand: Phosphine-based ligands are commonly used to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

-

Base: A base is essential for the transmetalation step, where it activates the boronic acid coupling partner.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications in Drug Development

This compound is not an end product but rather a key intermediate. Its structure is frequently incorporated into larger, biologically active molecules. The difluorophenyl motif is a known pharmacophore that can improve cell permeability and metabolic resistance. The ability to use the bromine atom for Suzuki or other cross-coupling reactions allows for the systematic exploration of chemical space, enabling medicinal chemists to rapidly generate libraries of novel compounds for screening and lead optimization.

For instance, similar fluorinated bromo-aromatic compounds are used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics, where the biaryl core formed via cross-coupling is essential for biological activity.[7]

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-2,4-difluoro-benzoic acid Methyl ester. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound (C8H5BrF2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound, 351325-31-0. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved from [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. Retrieved from [Link]

-

This compound | C8H5BrF2O2 | CID 18007754. (n.d.). PubChem - NIH. Retrieved from [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

Sources

- 1. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]

- 2. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester | 351325-31-0 [chemicalbook.com]

- 5. CAS#:351325-31-0 | 5-Bromo-2,4-difluoro-benzoic acid Methyl ester | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

Methyl 5-bromo-2,4-difluorobenzoate CAS 351325-31-0

<Rethink> The user wants an in-depth technical guide on Methyl 5-bromo-2,4-difluorobenzoate (CAS 351325-31-0).

Here's a plan to construct the response:

Part 1: Structure the Guide I will create a logical flow for a technical whitepaper. A good structure would be:

-

Title: Clear and descriptive.

-

Abstract/Executive Summary: A brief overview of the compound's significance and the guide's content.

-

Introduction: Introduce the compound, its chemical family (substituted benzoate), and its importance as a synthetic intermediate, particularly in medicinal chemistry.

-

Physicochemical Properties: A section detailing the compound's chemical and physical characteristics. This is where I'll use a table to summarize quantitative data.

-

Synthesis and Purification: Detail the common synthetic routes. I have found a specific protocol for this. I will present it in a step-by-step format.

-

Chemical Reactivity and Synthetic Utility: Discuss the key reactive sites on the molecule (the bromine atom, the ester group, and the aromatic ring) and how they are exploited in further synthetic steps. Mention its role as a building block.

-

Applications in Research and Development: Provide specific examples of how this molecule is used, especially in drug discovery (e.g., synthesis of kinase inhibitors).

-

Safety and Handling: Briefly cover the necessary safety precautions.

-

References: A numbered list of all cited sources with clickable links.

Part 2: Scientific Integrity & Logic (Gather and Synthesize Information)

-

Chemical Properties: I have gathered information on Molecular Formula (C8H5BrF2O2), Molecular Weight (251.02), CAS number (351325-31-0), and some predicted properties like density, boiling point, and logP from sources like PubChem, ChemicalBook, and Guidechem.[1][2][3]

-

Synthesis: I found a detailed, step-by-step synthesis protocol from 5-Bromo-2,4-difluorobenzoic acid and methanol using thionyl chloride. This is a classic esterification method. I will use this for the experimental protocol section.[4] The starting material, 5-bromo-2,4-difluorobenzoic acid, itself can be synthesized from 2,4-difluorobenzoic acid or 2,4-difluorobenzonitrile.[5][6] This provides good context.

-

Reactivity: The key reactive points are:

-

The Bromine Atom: This is a prime site for cross-coupling reactions (like Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a critical function for a building block in medicinal chemistry.

-

The Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide. The carboxylic acid can then be used for amide bond formation, a very common reaction in drug synthesis.

-

The Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered. The bromine directs electrophilic aromatic substitution, but the ring is already deactivated. The primary utility will be leveraging the existing substitution pattern.

-

-

Applications: The search results hint at its use as an intermediate in the pharmaceutical and agrochemical industries.[5] Specifically, halogenated and fluorinated benzoates are common starting points for kinase inhibitors and other complex molecules.[7][8][9] I will frame the application section around its role as a versatile scaffold for building more complex, biologically active molecules, particularly kinase inhibitors which are a major class of cancer drugs.

-

Safety: I found references to an MSDS and hazard codes (Xn - Harmful).[2][10] I will include a general statement on handling with appropriate PPE.

Part 3: Visualization & Formatting

-

Tables: I will create a table for the physicochemical properties, summarizing data from the search results.

-

Experimental Protocol: I will format the synthesis from ChemicalBook[4] into a clear, step-by-step guide.

-

Diagrams (Graphviz): I need to create at least one mandatory diagram. I will create two for better illustration:

-

Synthesis Workflow: A DOT script to visualize the esterification of 5-bromo-2,4-difluorobenzoic acid to the target compound. This will show starting materials, reagents, and the final product.

-

Synthetic Utility Diagram: A DOT script showing the key reaction pathways starting from this compound. This will illustrate its versatility as a building block (e.g., Suzuki coupling at the bromine site, hydrolysis/amidation at the ester site). This directly addresses the "causality behind experimental choices" requirement.

-

-

Citations and References: I will meticulously cite the information from the search results using the [cite:INDEX] format and then compile a complete, numbered reference list at the end with titles and working URLs.

By following this plan, I can autonomously structure the guide, ensure scientific accuracy through synthesis of the provided search results, and meet all formatting and visualization requirements, including the mandatory DOT language diagrams and comprehensive referencing.An In-depth Technical Guide to this compound (CAS 351325-31-0) for Advanced Chemical Synthesis

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms, a versatile bromine handle for cross-coupling reactions, and a modifiable methyl ester group, makes it an exceptionally valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, reliable synthesis protocols, key reactive characteristics, and its application in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: A Versatile Scaffold for Innovation

The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern organic synthesis, particularly in the design of bioactive molecules. Fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while a bromine atom serves as a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds. This compound, with CAS number 351325-31-0, embodies this principle. It is a trifunctionalized benzene derivative whose distinct electronic and steric properties are leveraged to build elaborate structures, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.[5] This guide aims to be a definitive resource, elucidating the chemistry and practical application of this important synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.[1][2][3][11]

| Property | Value | Source |

| CAS Number | 351325-31-0 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][4] |

| Molecular Weight | 251.02 g/mol | [1][4] |

| Appearance | White to yellow solid | |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 104.0 ± 27.3 °C (Predicted) | [1] |

| LogP | 2.51 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| SMILES | COC(=O)c1cc(Br)c(F)cc1F | [2][11] |

| InChIKey | QISCYVLBJDKXOZ-UHFFFAOYSA-N | [2][11] |

Synthesis and Purification Protocol

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. The use of thionyl chloride as a catalyst ensures a high-yielding and efficient conversion.

Experimental Workflow: Esterification of 5-Bromo-2,4-difluorobenzoic Acid

The following protocol is a reliable method for the preparation of the title compound.[4]

Starting Materials:

-

5-Bromo-2,4-difluorobenzoic acid (CAS 28314-83-2)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of acid).

-

Catalyst Addition: Carefully and slowly add thionyl chloride (4.0 eq) to the solution at room temperature. The addition is exothermic and will generate HCl gas.

-

Reaction: Heat the reaction mixture to 65°C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (approx. 125 mL per gram of starting acid).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL per gram of starting acid).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using hexanes as the eluent, to yield this compound as a pure solid (typical yield: ~62%).[4]

Synthesis Workflow Diagram

Caption: Fischer esterification of 5-bromo-2,4-difluorobenzoic acid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

-

The Bromine Atom (C5): This is the primary site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, heteroaryl, alkynyl, and amino groups, which is a cornerstone of modern drug discovery.[8]

-

The Methyl Ester Group (C1): The ester is stable to many cross-coupling conditions but can be easily modified. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH), which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HOBt, EDC).[7] Alternatively, it can be reduced to a primary alcohol (e.g., with LiAlH₄).

-

The Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which influences the reactivity of the entire ring. They enhance the acidity of the C6 proton and can direct ortho-lithiation. While the fluorine atoms themselves are generally stable, they can be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions, though this is less common than reactions at the bromine or ester sites.

Diagram of Synthetic Potential

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Research

Halogenated benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. This compound is a key starting material for the synthesis of biologically active compounds, most notably kinase inhibitors, which are a critical class of anti-cancer drugs.[7][9]

For example, substituted aminopyrimidine structures, often found in kinase inhibitors, can be constructed by first performing a Suzuki coupling at the bromine position of the benzoate, followed by hydrolysis of the ester and subsequent amide bond formation with a functionalized aminopyrimidine. The fluorine atoms often contribute to favorable binding interactions within the ATP-binding pocket of the target kinase. Its utility extends to the development of PROTACs (Proteolysis-Targeting Chimeras), where its structure can be incorporated into the warhead that binds the target protein.[8]

Safety and Handling

This compound is classified as a harmful substance (Xn hazard code).[2] As with all laboratory chemicals, it should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of dust, and contact with skin and eyes. For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers chemists a reliable and versatile entry point into complex molecular designs. Its predictable reactivity at three distinct functional sites provides a robust platform for generating libraries of compounds for screening in drug discovery and for developing novel materials. The synthetic protocols are well-established, and its commercial availability makes it an indispensable tool for both academic and industrial researchers.

References

-

This compound, 351325-31-0 . Allfluoro pharmaceutical co .ltd. [Link]

-

5-Bromo-2,4-difluoro-benzoic acid Methyl ester | Chemsrc . Chemsrc. [Link]

-

This compound | C8H5BrF2O2 | CID 18007754 . PubChem - NIH. [Link]

-

Safety Data Sheet - Aaron Chemicals . Aaron Chemicals. [Link]

-

This compound (C8H5BrF2O2) . PubChemLite. [Link]

-

351325-31-0 | MFCD16038827 | this compound . Aaron Chemicals. [Link]

-

Methyl 2-bromo-4,5-difluorobenzoate 878207-28-4 . Chinachemnet. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . University at Buffalo. [Link]

-

A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid . Quick Company. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry . Chem-space. [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents . PMC - NIH. [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis . Taylor & Francis Online. [Link]

-

Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 . PubChem. [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells . NIH. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS#:351325-31-0 | 5-Bromo-2,4-difluoro-benzoic acid Methyl ester | Chemsrc [chemsrc.com]

- 3. This compound | C8H5BrF2O2 | CID 18007754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 6. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aaronchem.com [aaronchem.com]

- 11. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to Methyl 5-bromo-2,4-difluorobenzoate: Synthesis, Structure, and Applications

This guide provides an in-depth exploration of Methyl 5-bromo-2,4-difluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical structure, detailed synthetic methodologies with mechanistic insights, characterization data, and its strategic importance as a versatile building block for developing complex molecular architectures.

Core Compound Profile: this compound

This compound is a halogenated aromatic ester. Its structure is characterized by a benzene ring substituted with two fluorine atoms, a bromine atom, and a methyl ester group. This specific arrangement of functional groups makes it a highly valuable precursor in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the ester group, combined with the bromine atom's capacity to participate in cross-coupling reactions, provides a rich chemical handle for molecular elaboration.

The strategic placement of these groups allows for regioselective reactions, enabling chemists to build complex molecules with high precision. Its utility is particularly pronounced in the synthesis of novel therapeutic agents and crop protection chemicals, where fluorine and bromine substituents are known to enhance biological activity and metabolic stability.[1][2][3]

Chemical Structure and Properties

The foundational identity of this compound is captured by its molecular structure and physicochemical properties.

-

Chemical Name: this compound

-

CAS Number: 351325-31-0[4]

A summary of its key predicted physical properties is presented below.

| Property | Value |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg[6] |

| Density | 1.7 ± 0.1 g/cm³[6] |

| Flash Point | 104.0 ± 27.3 °C[6] |

| Refractive Index | 1.514[6] |

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound is most commonly and efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,4-difluorobenzoic acid. The choice of this route is dictated by the commercial availability of the starting materials and the high efficiency of the esterification reaction. This section details the primary synthetic route and also explores the synthesis of the crucial carboxylic acid intermediate.

Primary Synthesis Route: Fischer Esterification

The conversion of 5-bromo-2,4-difluorobenzoic acid to its methyl ester is a classic Fischer esterification. To drive the reaction to completion and achieve high yields under mild conditions, the carboxylic acid is often activated. The use of thionyl chloride (SOCl₂) is a field-proven method for this activation.

Causality of Experimental Choice: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is much more electrophilic than the parent carboxylic acid, allowing for rapid and efficient reaction with methanol, a relatively weak nucleophile. This approach avoids the need for strong acid catalysts and high temperatures, which could lead to side reactions.

Caption: Workflow for the esterification synthesis.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established procedures, ensuring reproducibility.[4]

-

Reaction Setup: To a solution of 5-bromo-2,4-difluorobenzoic acid (1.688 mmol, 1.0 eq) in methanol (8.5 mL), add thionyl chloride (6.75 mmol, 4.0 eq) dropwise at room temperature.

-

Heating: Stir the reaction mixture at 65°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and pour it into approximately 50 mL of ice-water.

-

Extraction: Partition the mixture with ethyl acetate (3 x 30 mL). The product will move into the organic layer.

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and methanol.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash chromatography on silica gel using hexanes as the eluent to afford the pure this compound (typical yield: ~62%).[4]

Synthesis of the Precursor: 5-bromo-2,4-difluorobenzoic Acid

The availability of the starting carboxylic acid is critical. It is typically synthesized via electrophilic bromination of 2,4-difluorobenzoic acid.

Mechanistic Insight: The two fluorine atoms are ortho, para-directing activators (by resonance) but deactivators (by induction), while the carboxylic acid group is a meta-directing deactivator. The position para to the C2-fluorine and ortho to the C4-fluorine (i.e., the C5 position) is the most favorable site for electrophilic attack.

Alternative strategies, such as those starting from 2,4-difluorobenzonitrile or employing a Sandmeyer reaction, offer different pathways that may be advantageous depending on precursor availability and cost.[2][7]

Caption: Comparative synthesis routes for the key precursor.

The Sandmeyer reaction, while less common for this specific molecule, is a powerful tool for introducing a halide onto an aromatic ring starting from an amino group.[8][9] It proceeds via a diazonium salt intermediate and is catalyzed by a copper(I) salt, following a radical-nucleophilic aromatic substitution mechanism.[7][8]

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

The Bromine Handle: The aryl bromide is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups. It can also act as a directing group in certain reactions.

-

The Difluoro Pattern: The 2,4-difluoro substitution pattern is a common motif in bioactive molecules. Fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.

Caption: Role as a central hub for molecular diversification.

This multi-functional platform enables medicinal chemists to rapidly generate libraries of diverse compounds for screening, accelerating the discovery of new drug candidates.

References

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (2019). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved January 2, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. (n.d.). Quick Company. Retrieved January 2, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

The Essential Role of 2-Bromo-4,5-difluorobenzoic Acid in Modern Synthesis. (n.d.). SynZeal. Retrieved January 2, 2026, from [Link]

Sources

- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H5BrF2O2 | CID 18007754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of C₈H₅BrF₂O₂: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the chemical compound represented by the formula C₈H₅BrF₂O₂, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its molecular characteristics, isomeric diversity, and a blueprint for its synthesis and analysis, grounded in established scientific principles.

Core Molecular Profile: C₈H₅BrF₂O₂

The molecular formula C₈H₅BrF₂O₂ describes a brominated and difluorinated organic compound containing eight carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, and two oxygen atoms. This composition results in a specific molecular weight that is fundamental to its characterization and analysis.

Molecular Weight and Composition

The molecular weight of a compound is a critical parameter in both qualitative and quantitative analysis. It is determined by the sum of the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 251.026 |

The calculated molecular weight of C₈H₅BrF₂O₂ is approximately 251.03 g/mol . For high-resolution mass spectrometry, the monoisotopic mass, which considers the mass of the most abundant isotopes of each element, is a more precise measure. The monoisotopic mass of C₈H₅BrF₂O₂ is approximately 249.9441 Da .[1][2][3][4]

Isomeric Diversity of C₈H₅BrF₂O₂

It is crucial to recognize that the molecular formula C₈H₅BrF₂O₂ represents a multitude of structural isomers. These isomers share the same atomic composition but differ in the arrangement and connectivity of their atoms, leading to distinct chemical and physical properties. The core structure is typically a substituted benzene ring.

Several isomers of C₈H₅BrF₂O₂ have been identified, including:

-

5-bromo-3,4-difluoro-2-methoxybenzaldehyde [1]

-

2-bromo-5-(difluoromethoxy)benzaldehyde [2]

-

5-bromo-2-(difluoromethoxy)benzaldehyde [3]

-

2-(2-bromo-3,6-difluorophenyl)acetic acid [4]

The variation in the functional groups (e.g., aldehyde vs. carboxylic acid) and the substitution patterns on the aromatic ring significantly influences the compound's reactivity, biological activity, and spectroscopic signature.

Caption: Synthetic workflow for 4-bromo-2,5-difluorobenzoic acid.

Step-by-Step Protocol:

-

Friedel-Crafts Acylation: To a solution of 1-bromo-2,5-difluorobenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Quench the reaction with ice-cold water and extract the product with an organic solvent. Purify the resulting acetophenone intermediate by column chromatography.

-

Haloform Reaction: Dissolve the purified 1-(4-bromo-2,5-difluorophenyl)ethan-1-one in a suitable solvent like dioxane. Add a solution of sodium hydroxide and then slowly add bromine while maintaining the temperature. Heat the mixture to reflux until the reaction is complete (monitored by TLC). Cool the reaction mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system to obtain pure 4-bromo-2,5-difluorobenzoic acid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and analytical techniques.

Sources

- 1. PubChemLite - Refchem:533395 (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-bromo-5-(difluoromethoxy)benzaldehyde (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 5-bromo-2-(difluoromethoxy)benzaldehyde (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2-(2-bromo-3,6-difluorophenyl)acetic acid (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2,4-difluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 5-bromo-2,4-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a difluorinated benzene ring functionalized with both a bromine atom and a methyl ester group, presents a versatile scaffold for synthetic transformations. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity of derivative molecules, while the bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 351325-31-0), offering field-proven insights and experimental protocols essential for its effective handling, characterization, and application in a research and development setting.

Chemical and Molecular Identity

For unambiguous identification and consistent scientific communication, the fundamental identifiers for this compound are cataloged below.

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction setups to purification and formulation. The data below, a combination of predicted and computed values, provides a baseline for laboratory work.

| Property | Value | Source/Comment |

| Physical Form | White to yellow solid | Based on analogous compounds[7]; requires experimental confirmation. |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | Predicted[2][8] |

| Melting Point | Not available | Requires experimental determination. |

| Density | 1.7 ± 0.1 g/cm³ | Predicted[2][8] |

| Flash Point | 104.0 ± 27.3 °C | Predicted[2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, ethyl acetate) | Inferred from structure and LogP value.[9] |

| LogP (Octanol-Water Partition Coefficient) | 2.51 - 2.7 | Computed[2][3][5]; indicates moderate lipophilicity. |

| Polar Surface Area (PSA) | 26.30 Ų | Computed[2][5] |

| Refractive Index | 1.514 | Predicted[2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | Predicted[2] |

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Stability and Storage

This compound is stable under standard, recommended storage conditions.[10] To prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][11] Long-term storage at refrigerated temperatures (2-8°C) is recommended.[5] The compound is incompatible with strong oxidizing agents and should be stored away from such materials.[10]

Safety Precautions

While specific toxicological data for this exact compound is limited, data from structurally related chemicals suggests that appropriate precautions are necessary.[10] Users should handle this compound in a well-ventilated area or a chemical fume hood.[11] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[11] After handling, wash hands thoroughly.[11]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

The following protocol describes a self-validating method for determining the purity of this compound. This technique is fundamental for quality control, ensuring the material is suitable for subsequent synthetic steps or biological assays.

Principle and Causality

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase (e.g., C18 silica) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately non-polar molecule, will be retained on the column and will elute at a characteristic retention time when a gradient of increasing organic solvent is applied. Purity is determined by calculating the relative area of the main peak against the total area of all observed peaks detected at a specific UV wavelength. The choice of ~254 nm is logical as the benzene ring provides strong chromophoric activity in this region.

Instrumentation and Reagents

-

HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or ultrapure.

-

This compound sample.

-

Volumetric flasks, pipettes, and autosampler vials.

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Mobile Phase A: 100% HPLC-grade Water.

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1.0 mg/mL in Acetonitrile. This is the primary standard.

-

From the stock solution, prepare a working sample for injection at approximately 0.1 mg/mL by diluting with a 50:50 mixture of Acetonitrile and Water. This ensures compatibility with the initial mobile phase conditions.

-

-

HPLC System Setup and Chromatography Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Column Temperature: 30 °C (to ensure reproducible retention times).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B (linear gradient)

-

15-18 min: Hold at 95% B (to elute any highly non-polar impurities)

-

18.1-22 min: 95% to 50% B and re-equilibration.

-

-

-

System Validation and Analysis:

-

Blank Injection: Inject the diluent (50:50 ACN/Water) to ensure no system peaks interfere with the analysis.

-

Sample Injection: Inject the prepared sample solution.

-

Data Acquisition: Record the chromatogram for at least 20 minutes.

-

-

Data Processing and Purity Calculation:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity using the formula:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Visualization: Quality Control Workflow

The following diagram illustrates a standard, self-validating workflow for the quality control analysis of an incoming batch of this compound, integrating documentation review with physical testing.

Caption: Quality Control workflow for incoming this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Bromo-2,4-difluoro-benzoic acid Methyl ester. Retrieved from [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5BrF2O2). Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 2-bromo-4, 5-difluorobenzoate, min 98%. Retrieved from [Link]

-

Martin, C. R., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H5BrF2O2 | CID 18007754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. CAS#:351325-31-0 | 5-Bromo-2,4-difluoro-benzoic acid Methyl ester | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]

- 8. METHYL 2-BROMO-4,5-DIFLUOROBENZOATE CAS#: 878207-28-4 [m.chemicalbook.com]

- 9. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 5-bromo-2,4-difluorobenzoate

Methyl 5-bromo-2,4-difluorobenzoate, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds, presents unique handling challenges due to its chemical reactivity and potential biological activity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring both personal safety and experimental integrity.

Compound Profile and Hazard Identification

This compound (CAS No: 351325-31-0) is a halogenated aromatic ester. Its trifunctional nature—an ester, a bromo-substituent, and two fluoro-substituents on a benzene ring—makes it a versatile intermediate for cross-coupling reactions and other molecular elaborations. However, these same features necessitate a thorough understanding of its potential hazards.

GHS Classification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, data from structurally similar compounds and safety data sheets from suppliers provide a basis for a cautious approach. The Globally Harmonized System (GHS) classifications for similar compounds suggest the following potential hazards[1][2]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

The toxicological properties of many halogenated aromatic compounds are not fully investigated. Brominated aromatic compounds, in particular, can exhibit a range of toxic effects, from skin and respiratory irritation to more severe systemic effects with prolonged exposure[3][4]. The presence of fluorine atoms can also influence the metabolic stability and biological activity of the molecule[5]. Given its likely role as a pharmaceutical intermediate, it is prudent to handle this compound as a potent compound, minimizing all potential routes of exposure.

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is paramount when working with reactive, potentially potent compounds. The following protocols are designed to create a self-validating system of safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The level of PPE should be determined by a thorough risk assessment of the specific procedure being undertaken.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Check for breakthrough times with your specific glove supplier. |

| Body Protection | A lab coat, buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities. | Protects skin from accidental spills. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations outside of a fume hood (e.g., large-scale transfers), a NIOSH-approved respirator with organic vapor cartridges is necessary. | Halogenated aromatic compounds can be volatile and irritating to the respiratory tract. |

For more detailed information on PPE selection, refer to guidelines from regulatory bodies like the US Environmental Protection Agency[6].

Engineering Controls and Laboratory Setup

Engineering controls are designed to isolate the hazard from the operator.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reactions, must be performed in a properly functioning chemical fume hood with a tested and certified face velocity.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

The following diagram illustrates the logical workflow for establishing a safe working environment:

Caption: Workflow for establishing a safe laboratory environment.

Step-by-Step Experimental Protocols

Adherence to detailed, well-documented protocols is crucial for both safety and reproducibility.

Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated handling area.

-

Containment: Perform all weighing and dispensing activities within a chemical fume hood. For highly sensitive applications or larger quantities, a glove box or ventilated balance enclosure is recommended.

-

Procedure:

-

Place a tared weigh boat on the analytical balance.

-

Carefully transfer the solid this compound to the weigh boat using a clean spatula.

-

Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol (see Section 5.1).

-

Securely close the primary container immediately after dispensing.

-

Transfer the weighed compound directly to the reaction vessel within the fume hood.

-

In-Reaction Handling

-

Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors, especially if heating.

-

Inert Atmosphere: For many synthetic applications, reactions involving this compound will be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and protect the compound from atmospheric moisture.

-

Temperature Control: Use a well-calibrated heating mantle or oil bath for temperature control. Monitor the reaction temperature closely.

-

Quenching: Quench reactions carefully, especially those involving reactive reagents. Add quenching agents slowly and ensure adequate cooling.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent accidents.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7][8]. Some suppliers recommend refrigerated storage[7].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions[9].

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard pictograms.

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following procedures should be clearly understood by all personnel working with this compound.

Spill Response

The appropriate response to a spill depends on its size and location.

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert all personnel to evacuate the laboratory.

-

If the material is flammable, turn off all ignition sources.

-

Close the laboratory doors to contain the spill.

-

Contact your institution's emergency response team or local emergency services[10][11].

-

Provide the emergency responders with the Safety Data Sheet for this compound.

-

The following flowchart outlines the decision-making process for spill response:

Caption: Decision tree for responding to a chemical spill.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7]. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7]. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste.

-

Segregation: Collect all waste in a designated, labeled, and sealed container.

-

Labeling: Clearly label the waste container with its contents.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this material down the drain or in the regular trash.

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate knowledge, equipment, and procedures. By treating this and similar compounds with the respect they deserve as potentially potent and reactive chemicals, researchers can protect themselves and their colleagues while advancing their scientific goals. This guide serves as a foundation for developing robust, self-validating safety protocols tailored to your specific laboratory environment and experimental needs.

References

-

PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Deweerd, K. A., & Bedard, D. L. (1999). Use of halogenated benzoates and other halogenated aromatic compounds to stimulate the microbial dechlorination of PCBs. Environmental Science & Technology, 33(12), 2057–2063.

-

RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Wania, F., & Mackay, D. (1996). Tracking the distribution of persistent organic pollutants. Environmental Science & Technology, 30(9), 390A–396A.

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

AOTC. (2023, April 17). Chemical Spill Response Procedure: What To Do. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1997). Toxicity of selected brominated aromatic compounds. Retrieved from [Link]

-

Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

-

ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

Sources

- 1. Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57381-59-6|Methyl 5-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. offices.austincc.edu [offices.austincc.edu]

- 11. a-otc.com [a-otc.com]

Reactivity of the bromine atom in Methyl 5-bromo-2,4-difluorobenzoate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. The strategic placement of two strongly electron-withdrawing fluorine atoms and a methyl ester group on the aromatic ring profoundly influences its chemical reactivity. This guide provides an in-depth analysis of the reactivity of the bromine atom at the C-5 position, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds. We will explore the electronic landscape of the molecule and detail its application in cornerstone reactions such as palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of Fluorinated Aromatics

Fluorinated organic compounds are of immense interest in drug discovery. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a versatile scaffold, providing a reactive handle—the bromine atom—for molecular elaboration, while the fluorine atoms confer desirable physicochemical properties to the final products.[1][2] Understanding the reactivity of this bromine atom is paramount for its effective utilization in the synthesis of complex target molecules.

The Electronic Landscape: Why the C-5 Bromine is a Versatile Reactive Site

The reactivity of the C-Br bond in this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.

-

Inductive Effects (-I): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. The methyl ester group also contributes a moderate inductive pull. These combined effects render the entire aromatic ring electron-deficient.

-

Resonance Effects (-M): The methyl ester group withdraws electron density from the ring via resonance, particularly from the ortho and para positions.

This pronounced electron-deficient character makes the C-5 position, where the bromine is located, susceptible to a variety of transformations. While the ring is activated for nucleophilic attack, the C-Br bond is sufficiently polarized and weakened to readily undergo oxidative addition to low-valent metal catalysts, forming the basis of its extensive use in cross-coupling chemistry.

Figure 1: Electronic effects influencing the reactivity of the C-5 bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The bromine atom in this compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for their reliability and functional group tolerance.[3] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.

Figure 2: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[4] It is widely used due to the stability and low toxicity of the boron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Dioxane | 80-100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | ~88 |

Data synthesized from typical conditions reported in literature for similar substrates.[4][5]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, a crucial transformation for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[6][7] The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong base.[6][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XantPhos (3) | NaOtBu | Toluene | 110 | >90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | ~92 |

| 3 | Benzylamine | [XPhos Pd G3] (2) | - | LHMDS | THF | 65 | ~95 |

Data synthesized from typical conditions reported in literature.[8][9]

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12]

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | >90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | ~85 |

| 3 | Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl (5) | - (Copper-free) | TMP | Acetonitrile | RT | ~87 |

Data synthesized from typical conditions reported in literature.[10][11]

Heck Reaction

The Heck reaction forms a C-C bond between the aryl bromide and an alkene, typically leading to a substituted styrene derivative.[13][14] The reaction requires a palladium catalyst and a base to regenerate the active catalytic species.[15]

Table 4: Representative Conditions for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | ~80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | KOAc | NMP | 120 | ~85 |

| 3 | 1-Octene | [Pd(µ-Br)(tBu₃P)]₂ (1) | - | Cy₂NMe | Dioxane | 120 | ~75 |

Data synthesized from typical conditions reported in literature for aryl bromides.[13][16]

Other Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAr).[17] While the C-F bonds are susceptible to cleavage under harsh SNAr conditions, the C-Br bond is generally less reactive in this specific mechanism compared to palladium-catalyzed pathways. For SNAr, the rate-determining step is typically the initial nucleophilic attack, which is favored at positions activated by strongly electron-withdrawing groups.[18] However, for practical synthesis, cross-coupling at the C-Br bond is almost always preferred due to its superior selectivity and milder conditions.

Bromine-Lithium Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures (-78 °C) can induce a bromine-lithium exchange.[19] This reaction rapidly forms a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C-5 position. This method offers a powerful, complementary approach to palladium catalysis for forming C-C and C-heteroatom bonds.[20]

Experimental Protocols

The following protocols are representative examples and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Figure 3: A generalized experimental workflow for cross-coupling reactions.

Protocol 5.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (251 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add 8 mL of anhydrous toluene and 2 mL of water via syringe.

-

Catalyst Addition: To this stirred suspension, add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and SPhos (33 mg, 0.08 mmol, 8 mol%).

-

Reaction: Heat the mixture to 100 °C in an oil bath and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol 5.2: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (251 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (14 mg, 0.015 mmol, 1.5 mol%), and XantPhos (26 mg, 0.045 mmol, 4.5 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Reagent Addition: Add 5 mL of anhydrous toluene, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Seal the tube tightly and heat the mixture to 110 °C in an oil bath for 12-18 hours.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and filter through a pad of Celite®, washing the pad with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the aminated product.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The bromine atom at the C-5 position serves as a robust and reliable reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, imparted by the fluorine and ester substituents, facilitates these reactions, allowing for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity profile, as detailed in this guide, empowers chemists to strategically incorporate this building block into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][6]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][13]

-

Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Retrieved from [21]

-

Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Retrieved from [Link][2]

-

The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link][17]

-

Beilstein Journals. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link][16]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link][18]

-

Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link][9]

-

Chen, Y., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Retrieved from [Link][19]

-

University of Illinois IDEALS. (n.d.). Halogen-metal exchange reactions of substituted dibromobenzenes. Retrieved from [Link][20]

-

Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link][8]

-

MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link][14]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link][15]

-

National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Retrieved from [Link][10]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link][11]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link][5]

-

Royal Society of Chemistry. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scispace.com [scispace.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ideals.illinois.edu [ideals.illinois.edu]

- 21. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Strategic Role of Fluorine in Methyl 5-bromo-2,4-difluorobenzoate

Abstract

Methyl 5-bromo-2,4-difluorobenzoate is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is not merely a consequence of its constituent atoms but is profoundly dictated by their specific arrangement. This technical guide provides an in-depth analysis of the defining role played by the two fluorine atoms on the aromatic ring. We will explore how their unique electronic properties, steric influence, and bond characteristics modulate the molecule's physicochemical properties, reactivity, and ultimately, its strategic value in modern chemical synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced effects of fluorine substitution for molecular design and optimization.

Introduction: The Unseen Influence of Fluorine

At first glance, this compound is a relatively simple substituted benzene ring. However, the strategic placement of two fluorine atoms at the C2 and C4 positions transforms it from a simple halogenated aromatic into a highly versatile and powerful synthetic intermediate. Fluorine's status as the most electronegative element, combined with its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), allows it to exert powerful electronic effects with minimal steric hindrance. These properties are instrumental in drug design for enhancing metabolic stability, modulating physicochemical properties like lipophilicity and pKa, and improving binding affinity to biological targets.[1][2]

This guide moves beyond a simple catalog of properties to explain the fundamental causality behind fluorine's influence in this specific molecular context. We will dissect how the interplay between the inductive and resonance effects of the two fluorine atoms governs the molecule's reactivity, directs synthetic transformations, and imparts desirable characteristics to its derivatives.

The Physicochemical Landscape Shaped by Fluorine

The introduction of fluorine into an organic molecule fundamentally alters its electronic and physical nature. In this compound, these changes are pronounced and synergistic.

Potent Electronic Modulation

The primary influence of fluorine is its intense electron-withdrawing inductive effect (-I), stemming from its supreme electronegativity.[1][3] In this molecule, two fluorine atoms and the methyl ester group work in concert to significantly lower the electron density of the aromatic ring.

-

Inductive vs. Resonance Effects: While fluorine possesses lone pairs that can be donated to the π-system (a +M or resonance effect), its high electronegativity causes these electrons to be held tightly, making the inductive effect overwhelmingly dominant.[4] This strong polarization creates a significant dipole moment and alters the electrostatic potential of the ring.